N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHYLPHENYL)THIOUREA
Overview
Description
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHYLPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an allyl group, ethylphenyl and methylphenyl substituents, and a dioxotetrahydropyrrol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHYLPHENYL)THIOUREA typically involves the following steps:
Formation of the Dioxotetrahydropyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Substitution with Ethylphenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxotetrahydropyrrol ring or the thiourea moiety, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, or nitrates can be used under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced analogs of the original compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHYLPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The allyl group and thiourea moiety play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
- N-ALLYL-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-ETHYLPHENYL)THIOUREA
- N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(4-CHLOROPHENYL)THIOUREA
Uniqueness: The unique combination of the allyl group, ethylphenyl and methylphenyl substituents, and the dioxotetrahydropyrrol ring distinguishes this compound from its analogs
Properties
IUPAC Name |
1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methylphenyl)-1-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-4-14-25(23(29)24-18-10-6-16(3)7-11-18)20-15-21(27)26(22(20)28)19-12-8-17(5-2)9-13-19/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKPQDAQDDSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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